molecular formula C15H8FNO4 B1605556 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid CAS No. 299963-55-6

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Cat. No.: B1605556
CAS No.: 299963-55-6
M. Wt: 285.23 g/mol
InChI Key: RHKMWLWZYDVGSY-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is a chemical compound with a unique structure that includes a fluorinated isoindoline moiety and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid typically involves the reaction of 5-fluoro-phthalic anhydride with an appropriate amine to form the isoindoline structure, followed by the introduction of the benzoic acid group. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom in the isoindoline moiety can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The fluorine atom in the isoindoline moiety can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • 2-(5-Bromo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
  • 2-(5-Iodo-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

Uniqueness

Compared to its analogs, 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of compounds, making this particular compound of great interest in various research fields.

Properties

IUPAC Name

2-(5-fluoro-1,3-dioxoisoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FNO4/c16-8-5-6-9-11(7-8)14(19)17(13(9)18)12-4-2-1-3-10(12)15(20)21/h1-7H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKMWLWZYDVGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355046
Record name 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299963-55-6
Record name 2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid
Reactant of Route 6
2-(5-Fluoro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid

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